3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NOS/c18-14-6-4-11(5-7-14)9-22-15(23)10-24-16(22)12-2-1-3-13(8-12)17(19,20)21/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCYGBDFNBHVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Synthesis and Properties
The synthesis of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is commonly conducted under reflux conditions using solvents such as ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography .
Key Properties:
- Molecular Weight: 651.1 g/mol
- LogP (Octanol-Water Partition Coefficient): 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Rotatable Bond Count: 7 .
Medicinal Chemistry
- Anti-inflammatory and Antimicrobial Activities:
- Anticancer Properties:
Materials Science
- Development of Novel Materials:
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer effects of various thiazolidinone derivatives, including this compound. The results demonstrated significant inhibition of cell viability in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was assessed against several bacterial strains. The findings indicated a notable reduction in bacterial growth, supporting its potential as a lead structure for developing new antibiotics .
Chemical Reactions Analysis
The compound undergoes various chemical reactions that are crucial for its functionalization:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to sulfoxides or sulfones | Potassium permanganate |
| Reduction | Yields reduced thiazolidinone derivatives | Sodium borohydride |
| Substitution | Forms substituted thiazolidinone derivatives | Nucleophiles (amines, thiols) |
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Electronic Effects
Physicochemical and Bioactivity Comparisons
Table 2: Physicochemical and Functional Properties
Crystallographic and Stability Insights
- The target compound’s structural analogs, such as 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, crystallize in a triclinic system (space group P1) with cell parameters a = 6.455 Å, b = 8.920 Å, and c = 16.483 Å . This contrasts with dichlorophenyl-substituted derivatives (e.g., ), which adopt monoclinic systems, suggesting substituent-dependent packing efficiency.
- The trifluoromethyl group in the target compound likely reduces rotational freedom compared to methyl or methoxy groups, enhancing conformational rigidity .
Functional Group Impact on Activity
- Electron-withdrawing groups (CF₃, Cl) : Improve resistance to oxidative metabolism and increase binding affinity to hydrophobic pockets in biological targets .
- Thioxo vs.
- Heterocyclic extensions (thiadiazole, pyrazole) : Increase molecular complexity and π-stacking capacity but may reduce bioavailability due to higher molecular weight .
Biological Activity
3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This compound is characterized by its unique structural features that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chlorophenyl and trifluoromethyl groups enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including our compound of interest, as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes linked to cancer proliferation. For instance, compounds with similar thiazolidinone scaffolds have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that thiazolidinone derivatives exhibit IC50 values ranging from 1.61 to 2.98 µg/mL against different cancer cell lines, indicating potent anti-proliferative effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example A | HT-29 | 1.61 |
| Example B | Jurkat | 2.98 |
Antiviral Activity
The antiviral properties of thiazolidinones have also been explored. Certain derivatives have shown efficacy against viral infections by inhibiting viral replication and enhancing host immune responses.
- Research Findings : In vitro studies indicated that thiazolidinone derivatives can exhibit antiviral activity with EC50 values as low as 0.20 μM against specific viral strains .
Other Pharmacological Activities
In addition to anticancer and antiviral properties, thiazolidinones are being investigated for their potential in treating other conditions:
- Antidiabetic : Some derivatives have shown hypoglycemic effects, suggesting their utility in diabetes management.
- Analgesic and Anti-inflammatory : Thiazolidinones have been linked to pain relief and reduced inflammation through COX inhibition .
- Antioxidant : The antioxidant properties contribute to their potential in combating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. The presence of halogen substituents (e.g., chlorine and fluorine) on the phenyl rings tends to enhance the potency of these compounds.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Thioglycolic acid, DMF, 80°C | 65–75 | 92–95 |
| Purification | Ethanol recrystallization | 85 | 98 |
Advanced: How can structural disorder in crystallographic data for thiazolidinone derivatives be resolved during refinement?
Methodological Answer:
Positional disorder (e.g., in aromatic rings) is common due to flexible substituents. Use SHELXL refinement strategies:
- Occupancy Refinement : Fix occupancy factors for disordered sites (e.g., 0.737:0.263 ratio observed in a chloro-methylphenyl analog) .
- Thermal Parameter Constraints : Apply SIMU/DELU restraints to stabilize anisotropic displacement parameters .
- Validation Tools : Check R-factor convergence (<0.05) and validate using CCDC Mercury’s Mogul geometry analysis .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., thiazolidinone C=O at ~170 ppm) and detects residual solvents .
- HPLC-MS : Quantifies purity (>98%) and identifies degradation products under accelerated stability testing (40°C/75% RH) .
- XRPD : Differentiates crystalline vs. amorphous forms, critical for bioavailability studies .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
Contradictions often arise from:
- Structural Variants : Minor substituent changes (e.g., chloro vs. trifluoromethyl groups) alter binding affinity .
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
- Solution : Standardize protocols (e.g., CLSI guidelines) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .
Q. Table 2: Bioactivity Variability in Analogous Compounds
| Substituent | Assay System | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | HeLa cells | 12.3 ± 1.2 | |
| 3-Trifluoromethyl | MCF-7 cells | 8.7 ± 0.9 |
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Controls : Include ciprofloxacin (antibacterial) and amphotericin B (antifungal) .
Advanced: How can computational modeling predict SAR for thiazolidinone derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2) .
- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity .
- MD Simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .
Basic: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI > 3 .
- hERG Assay : Screen for cardiotoxicity using patch-clamp electrophysiology .
- Metabolic Stability : Use liver microsomes to predict CYP450-mediated detoxification .
Advanced: How does crystallographic data inform structure-activity relationships (SAR)?
Methodological Answer:
- Dihedral Angles : A smaller angle between the thiazolidinone ring and aryl substituents (e.g., 43.0° vs. 88.8°) correlates with enhanced antibacterial activity .
- Hydrogen Bonding : Intra-molecular S···O interactions stabilize bioactive conformers .
- Torsional Flexibility : High flexibility in the methylene linker reduces target binding affinity .
Basic: How is reaction progress monitored during multi-step synthesis?
Methodological Answer:
- TLC : Use silica plates with UV detection (Rf = 0.3–0.5 for intermediates) .
- In-situ FTIR : Track carbonyl (C=O) and thioamide (C=S) peaks at ~1650 cm⁻¹ and ~1250 cm⁻¹ .
- Quenching Tests : Aliquot analysis at 1-hour intervals to identify side products .
Advanced: What refinements improve resolution in X-ray crystallography of disordered structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
